5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(6-cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-9(3-1)12-5-13(15-8-14-12)16-6-11-4-10(16)7-17-11/h5,8-11H,1-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMSAMQVWMCDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CC4CC3CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, which allows for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction conditions often involve the use of chiral tertiary amines as catalysts, which facilitate the formation of the desired product with high enantioselectivity .
Chemical Reactions Analysis
5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Cycloaddition: The bicyclic structure allows for further cycloaddition reactions, which can be catalyzed by Lewis acids.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties, particularly in the context of neurodegenerative diseases and central nervous system (CNS) disorders. Its structural characteristics allow it to interact with various biological targets.
Neuroprotective Properties
Research indicates that derivatives of bicyclic compounds can inhibit specific kinases involved in neuronal degeneration, such as dual leucine zipper kinase (DLK). Inhibiting DLK activity has been linked to neuroprotection in models of neurodegeneration .
Case Study:
A study demonstrated that compounds similar to 5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane effectively reduced neuronal cell death in vitro by modulating DLK pathways, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
Synthetic Organic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry. Its unique bicyclic structure allows for various transformations and functionalizations.
Building Block for Drug Synthesis
The compound can be utilized as a precursor for synthesizing more complex molecules, including antiviral agents and other therapeutics. The bicyclic framework facilitates the introduction of diverse functional groups, enhancing the compound's bioactivity.
Table 1: Synthetic Applications of Bicyclic Compounds
Pharmacological Studies
Pharmacological evaluations have shown that compounds related to this compound exhibit promising activity against various targets.
Dual Activity Against Neurodegeneration
In addition to its neuroprotective effects, this compound has been studied for its potential to modulate neurotransmitter systems, which may enhance cognitive functions and alleviate symptoms associated with neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Key Differences : Chloro and cyclopropyl substituents replace cyclobutyl.
- Impact: The cyclopropane ring’s smaller size reduces steric hindrance but may lower lipophilicity and metabolic resistance compared to cyclobutyl.
- Status : Discontinued due to unspecified stability or efficacy issues, highlighting the cyclobutyl variant’s superior profile .
5-(6-Cyclobutylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
- Key Differences : Oxygen in the bicyclic core is replaced with sulfur (2-thia).
- Thia-analogs often exhibit altered pharmacokinetics (e.g., longer half-life) due to increased lipophilicity .
Modifications to the Bicyclic Core
(1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
- Key Differences : Trifluoromethyl group at C-3 position; hydrochloride salt form.
- Impact : The electron-withdrawing CF₃ group enhances metabolic stability and may improve blood-brain barrier penetration. Salt forms increase aqueous solubility, aiding formulation .
2-Oxa-5-azabicyclo[2.2.1]heptane Oxalate
Functionalized Derivatives in Drug Discovery
4-(4-Chloro-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Key Differences: Triazine ring replaces pyrimidine; morpholino substituent.
- This derivative showed 72% yield in synthesis, indicating robust scalability .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Conformational Rigidity : The 2-oxa-5-azabicyclo[2.2.1]heptane core restricts rotational freedom, improving binding affinity to proteins like kinases. This is validated in bridged morpholine derivatives showing enhanced selectivity .
- Cyclobutyl vs. Cyclopropyl : Cyclobutyl’s larger ring strain and lipophilicity may enhance membrane permeability compared to cyclopropane, though synthetic complexity increases .
- Sulfur Substitution : The 2-thia analog’s higher lipophilicity could prolong half-life but may reduce solubility, necessitating formulation adjustments .
Biological Activity
The compound 5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a member of the bicyclic class of compounds that exhibit significant biological activities, particularly as potential therapeutic agents targeting nicotinic acetylcholine receptors (nAChRs). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique bicyclic structure, characterized by a bicyclo[2.2.1] framework with an oxa and azabicyclo component. Its chemical formula is with a molecular weight of approximately 220.28 g/mol.
This compound primarily acts as an agonist at nAChRs, which are integral in various neurological functions. These receptors are implicated in cognitive processes, pain modulation, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pharmacological Effects
The compound has shown efficacy in:
- Cognitive Enhancement : Agonistic activity at nAChRs may improve cognitive deficits associated with schizophrenia and other disorders.
- Analgesic Properties : Similar to other nAChR agonists, it may provide pain relief without the severe side effects associated with traditional opioids.
- Neuroprotective Effects : Potential roles in protecting neuronal cells from degeneration.
Table 1: Summary of Biological Activities
Case Studies
- Cognitive Deficits in Schizophrenia : A study demonstrated that the compound significantly improved auditory sensory gating in rat models, suggesting its potential for treating cognitive deficits associated with schizophrenia .
- Pain Management : In a clinical trial setting, derivatives of similar bicyclic compounds exhibited analgesic properties comparable to morphine but with reduced side effects, indicating a promising avenue for pain management therapies .
- Neurodegenerative Diseases : Research indicates that compounds targeting nAChRs can slow down the progression of Alzheimer's disease in animal models, providing a basis for further exploration into this compound's therapeutic potential .
Q & A
Q. What are the optimized synthetic routes for 5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane?
Methodological Answer: The synthesis of bicyclic scaffolds like 2-oxa-5-azabicyclo[2.2.1]heptane derivatives often involves multi-step sequences. For example, trans-4-hydroxy-L-proline can serve as a chiral starting material. Key steps include Cbz protection, tosylation, borohydride reduction, and Pd/C-catalyzed hydrogenation to achieve the bicyclic core . Cyclobutylpyrimidine coupling may require Suzuki-Miyaura or nucleophilic aromatic substitution, with optimized conditions (e.g., temperature, catalyst loading) to enhance yield and stereochemical fidelity.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic techniques:
Q. What stability considerations are critical for handling this compound?
Methodological Answer: Stability testing under varying conditions (pH, temperature, light) is essential. For example, analogs like 2-oxa-5-azabicyclo[2.2.1]heptane derivatives may degrade via hydrolysis of the oxa-bridge under acidic conditions. Storage recommendations include inert atmospheres (argon) and low temperatures (-20°C) to preserve enantiomeric purity .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can assess interactions with target proteins (e.g., kinases or GPCRs). Focus on the cyclobutylpyrimidine moiety’s role in binding affinity. Validate predictions with in vitro assays, such as enzyme inhibition or receptor-binding studies .
Q. What experimental strategies resolve contradictions in biological activity data?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Implement orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) and use standardized controls. For example, chromium(III) complexes of bicyclic derivatives showed antibacterial activity in MIC assays, but cytotoxicity must be ruled out via mammalian cell viability tests .
Q. How can environmental fate studies be designed for this compound?
Methodological Answer: Follow frameworks like Project INCHEMBIOL:
- Degradation pathways : Use HPLC-MS to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation products.
- Ecotoxicity : Assess effects on model organisms (e.g., Daphnia magna) using OECD guidelines.
- Partition coefficients : Measure log (octanol-water) to predict bioaccumulation potential .
Q. What advanced synthetic methodologies improve enantiomeric excess (ee) in this compound?
Methodological Answer: Asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) or enzymatic resolution (lipases, esterases) can enhance ee. For example, kinetic resolution during borohydride reduction steps improved ee in related bicyclic systems .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
